3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione

Catalog No.
S3008096
CAS No.
2097861-33-9
M.F
C15H15F3N2O5S
M. Wt
392.35
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}...

CAS Number

2097861-33-9

Product Name

3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione

IUPAC Name

3-[[1-[[3-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione

Molecular Formula

C15H15F3N2O5S

Molecular Weight

392.35

InChI

InChI=1S/C15H15F3N2O5S/c16-15(17,18)12-3-1-2-10(4-12)9-26(23,24)19-5-11(6-19)7-20-13(21)8-25-14(20)22/h1-4,11H,5-9H2

InChI Key

ZUSNHVSQKLQTQY-UHFFFAOYSA-N

SMILES

C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)CN3C(=O)COC3=O

solubility

not available

3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione is a complex organic compound characterized by its unique structural features. It contains a trifluoromethyl group, a benzylsulfonyl group, and an oxazolidine-2,4-dione moiety. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, while the benzylsulfonyl group contributes to its potential as a pharmacological agent. The oxazolidine-2,4-dione structure is known for its stability and reactivity in various chemical environments, making this compound a subject of interest in medicinal chemistry and materials science .

  • Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
  • Reduction: Reduction reactions can be performed with reducing agents such as lithium aluminum hydride, resulting in reduced derivatives.
  • Substitution: The compound is capable of nucleophilic substitution reactions, particularly at the benzylsulfonyl group .

These reactions highlight the compound's versatility and potential for modification in synthetic applications.

3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione exhibits significant biological activity due to its unique structural attributes. It has been investigated for its potential as an inhibitor of specific enzymes or receptors, which may be useful in drug development. The trifluoromethyl group enhances binding affinity to biological targets, while the oxazolidine ring contributes to stability and reactivity .

The synthesis of this compound typically involves several steps:

  • Azetidine Ring Formation: The azetidine ring is synthesized through cyclization reactions using suitable precursors like β-amino alcohols.
  • Introduction of Trifluoromethylbenzylsulfonyl Group: This step involves reacting the azetidine intermediate with trifluoromethylbenzylsulfonyl chloride under basic conditions.
  • Formation of Oxazolidine-2,4-dione Ring: The final step includes cyclization with carbonylating agents such as phosgene to form the oxazolidine-2,4-dione ring .

Optimization of these synthetic routes is crucial for industrial production to ensure high yield and purity.

The compound has several applications across various fields:

  • Medicinal Chemistry: Its unique structure makes it a candidate for drug development aimed at inhibiting specific enzymes or receptors.
  • Materials Science: It can be utilized in developing advanced materials such as polymers with tailored properties.
  • Biological Research: The compound serves as a probe for studying biological processes including enzyme activity and protein interactions .

Several compounds share structural similarities with 3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-[2-amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-oneContains amino and methyl groupsEnhanced solubility due to amino group
5-((3-(trifluoromethyl)phenyl)methyl)-2-thioxoimidazolidinFeatures a thioxoimidazolidin corePotential for different reactivity patterns
N-[4-cyano-3-trifluoromethylphenyl]-2-hydroxy-2-methylpropanamideContains a cyano groupDifferent pharmacological profile due to cyano substitution

These compounds exhibit varying biological activities and chemical reactivities that differentiate them from 3-[(1-{[3-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)methyl]-1,3-oxazolidine-2,4-dione while sharing similar functional groups .

XLogP3

1.4

Dates

Last modified: 07-24-2023

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